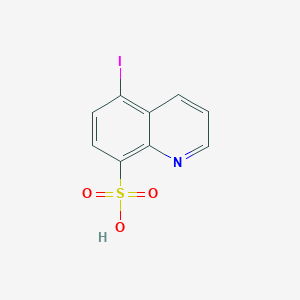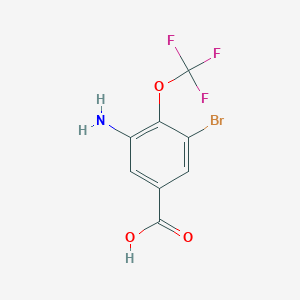
4-(3-Aminopropyl)-3-methyl-1H-pyrazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Aminopropyl)-3-methyl-1H-pyrazol-5(4H)-one is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an aminopropyl group and a methyl group attached to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopropyl)-3-methyl-1H-pyrazol-5(4H)-one typically involves the reaction of 3-methyl-1H-pyrazol-5(4H)-one with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of flow reactors allows for precise control over reaction parameters, such as temperature, pressure, and residence time, resulting in a more efficient and scalable production process.
化学反応の分析
Types of Reactions
4-(3-Aminopropyl)-3-methyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The aminopropyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in the formation of various substituted pyrazole derivatives.
科学的研究の応用
4-(3-Aminopropyl)-3-methyl-1H-pyrazol-5(4H)-one has found applications in several areas of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(3-Aminopropyl)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3-(3-Aminopropyl)-1H-pyrazol-5(4H)-one: Similar structure but lacks the methyl group.
4-(3-Aminopropyl)-1H-pyrazol-5(4H)-one: Similar structure but lacks the methyl group.
3-Methyl-1H-pyrazol-5(4H)-one: Lacks the aminopropyl group.
Uniqueness
4-(3-Aminopropyl)-3-methyl-1H-pyrazol-5(4H)-one is unique due to the presence of both the aminopropyl and methyl groups, which confer distinct chemical properties and reactivity. These functional groups allow for a wide range of chemical modifications and applications, making the compound versatile and valuable in various fields of research.
特性
分子式 |
C7H13N3O |
|---|---|
分子量 |
155.20 g/mol |
IUPAC名 |
4-(3-aminopropyl)-3-methyl-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C7H13N3O/c1-5-6(3-2-4-8)7(11)10-9-5/h6H,2-4,8H2,1H3,(H,10,11) |
InChIキー |
ZXZTVVOBMSDAED-UHFFFAOYSA-N |
正規SMILES |
CC1=NNC(=O)C1CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Furan-3-yl)benzo[d]thiazole](/img/structure/B12855693.png)
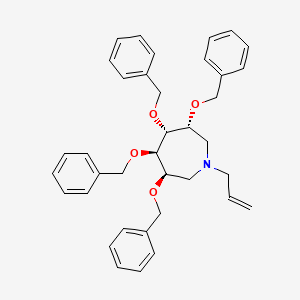
![5-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12855702.png)
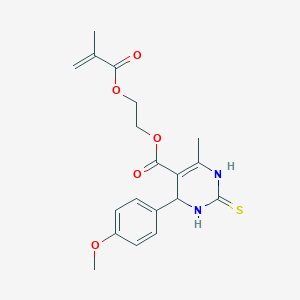
![cis-5-(Propylsulfonyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B12855715.png)
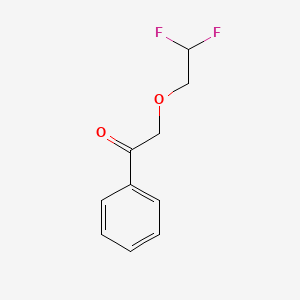
![2-[(2S,6S)-2,6-dimethylmorpholin-4-yl]acetic acid](/img/structure/B12855725.png)
![[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-5-(2-chloroethyl)-6-hydroxyoxan-2-yl]methyl acetate](/img/structure/B12855740.png)
![1,2-Butanediol, 3-[bis(phenylmethyl)amino]-4-phenyl-, (2S,3S)-](/img/structure/B12855741.png)


![3-(2-Acetylbenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12855766.png)
